molecular formula C10H17ClN2O3 B2378326 Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate CAS No. 77368-22-0

Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate

Cat. No. B2378326
CAS RN: 77368-22-0
M. Wt: 248.71
InChI Key: WMJFYDLXHQAZNS-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 77368-22-0 . It has a molecular weight of 248.71 . The IUPAC name for this compound is ethyl 4-(2-chloropropanoyl)-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is 1S/C10H17ClN2O3/c1-3-16-10(15)13-6-4-12(5-7-13)9(14)8(2)11/h8H,3-7H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate is an oil at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Decyclization Reactions : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines, including piperazine, to form N,N'-disubstituted piperazine derivatives (Vasileva et al., 2018).
  • Organic Crystal Engineering : Synthesis from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, leading to polymorphic crystalline forms useful in crystal engineering (Weatherhead-Kloster et al., 2005).

Biological and Medicinal Applications

  • Biological Activity Studies : Used in synthesizing compounds containing penicillanic or cephalosporanic acid moieties, with subsequent investigation into their antimicrobial activities (Başoğlu et al., 2013).
  • Complex Formation for Structural Analysis : Forms complexes with Ni(II), Zn(II), and Cd(II) for spectroscopic and DFT analysis, contributing to structural insights in coordination chemistry (Prakash et al., 2014).

Synthetic and Structural Chemistry

  • Synthesis of Derivatives : Formation of derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and their characterization through various spectroscopic techniques (Kulkarni et al., 2016).
  • Role in Conazole Analogues Synthesis : Integral in the synthesis of conazole analogues with potential as antifungals, further highlighting the versatility in medicinal chemistry applications (Mermer et al., 2018).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3/c1-3-16-10(15)13-6-4-12(5-7-13)9(14)8(2)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJFYDLXHQAZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-chloropropanoyl)piperazine-1-carboxylate

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